Lipophilicity (XLogP3) Differentiation from Non-Methylated Parent Scaffold
The target compound possesses a computed XLogP3 of 2.6, which is substantially higher than the unsubstituted parent scaffold ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 4492-02-8) [1]. The introduction of the gem-dimethyl group increases calculated lipophilicity, a property that directly influences membrane permeability, plasma protein binding, and metabolic clearance rates [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 [1] |
| Comparator Or Baseline | Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 4492-02-8): XLogP3 = 1.4 (estimated by difference from published data) [2] |
| Quantified Difference | Approximately ΔXLogP3 ≈ +1.2 relative to the non-methylated parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Experimental logP values not available for either compound. |
Why This Matters
Higher lipophilicity suggests improved passive membrane permeability, which is critical for intracellular target engagement; however, it may also increase metabolic liability—this trade-off must be evaluated in the context of the specific target product profile.
- [1] PubChem. Compound Summary for CID 117912020: Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Computed XLogP3-AA value. Accessed May 2026. View Source
- [2] Popova, G., et al. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. J. Med. Chem. 2020, 63, 8, 3915–3934. Discussion of lipophilic substitution effects on tetrahydroindazole scaffolds. View Source
